molecular formula C10H20N2O2 B6612609 N-ethyl-N'-(propan-2-ylidene)(tert-butoxy)carbohydrazide CAS No. 561067-07-0

N-ethyl-N'-(propan-2-ylidene)(tert-butoxy)carbohydrazide

Cat. No.: B6612609
CAS No.: 561067-07-0
M. Wt: 200.28 g/mol
InChI Key: NQMCRMCZFGTUDD-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

N-ethyl-N’-(propan-2-ylidene)(tert-butoxy)carbohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-ethyl-N’-(propan-2-ylidene)(tert-butoxy)carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-N’-(propan-2-ylidene)(tert-butoxy)carbohydrazide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-ethyl-N’-(propan-2-ylidene)(tert-butoxy)carbohydrazide can be compared with similar compounds such as:

  • N-ethyl-N’-(propan-2-ylidene)carbohydrazide
  • tert-butoxycarbohydrazide

These compounds share structural similarities but differ in their functional groups and reactivity. N-ethyl-N’-(propan-2-ylidene)(tert-butoxy)carbohydrazide is unique due to its specific tert-butoxy group, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

tert-butyl N-ethyl-N-(propan-2-ylideneamino)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7-12(11-8(2)3)9(13)14-10(4,5)6/h7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMCRMCZFGTUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(=O)OC(C)(C)C)N=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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